(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Overview
Description
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple stereocenters and functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the formation of thiourea derivatives. Common reagents used in these synthetic routes include acetyl chloride, thiourea, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxymethyl or thioureido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Amino Acids: Building blocks of proteins with similar functional groups, used in biochemical research.
Uniqueness
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its multiple stereocenters and diverse functional groups, which provide a high degree of chemical reactivity and specificity. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUQXDLAAYLMNS-BYXVQRNISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H]2CCCC[C@H]2N)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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